methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Description

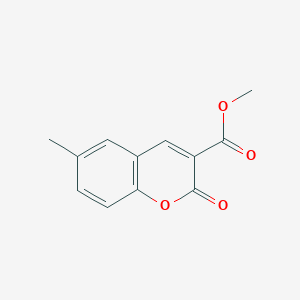

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) backbone substituted with a methyl group at the 6-position and a methyl ester at the 3-carboxylate position. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The compound’s synthesis typically involves condensation reactions of substituted salicylaldehydes with malonic acid derivatives, followed by esterification .

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 6-methyl-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)6-9(11(13)15-2)12(14)16-10/h3-6H,1-2H3 |

InChI Key |

VZPUFTUKASFQKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses a catalyst such as sulfuric acid or aluminum chloride to facilitate the reaction . The reaction is carried out by heating the reactants in an appropriate solvent, such as ethanol or toluene, to yield the desired coumarin derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of other fine chemicals

Mechanism of Action

The biological effects of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Substituent Effects on Reactivity and Properties

- Methyl vs. Chlorine (6-position): The methyl group in the target compound is electron-donating, stabilizing the chromene ring via hyperconjugation.

- Methoxy vs.

- Bromo and Formyl Groups : Bromine () increases molecular weight and polarizability, affecting crystallinity. The formyl group () offers a site for further functionalization (e.g., Schiff base formation).

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (target compound) exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ). Ethyl esters may prolong half-life in vivo due to slower hydrolysis.

Spectroscopic Distinctions

- ¹H-NMR: The methyl group at position 6 in the target compound resonates near δ 2.3–2.4 ppm, while methoxy groups (e.g., ) appear at δ 3.8–4.0 ppm.

- IR Spectroscopy : The ester carbonyl (C=O) in the target compound absorbs near 1745 cm⁻¹, similar to analogs. Carboxylic acid derivatives (e.g., ) show broader O-H stretches (~3000 cm⁻¹) and carbonyl shifts (~1680 cm⁻¹).

Biological Activity

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which has gained attention due to its diverse biological activities. This article provides an overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core structure, which consists of a benzene ring fused with a pyran ring. This unique structure contributes to its biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values indicating the concentration required to inhibit microbial growth. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Activity

This compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells.

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings suggest that this compound may serve as a potential lead compound in cancer therapy.

3. Antioxidant Activity

The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress.

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results highlight the compound's ability to scavenge free radicals, thereby contributing to its therapeutic potential in preventing oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis.

- Radical Scavenging : The antioxidant properties stem from its ability to donate electrons and neutralize free radicals.

Case Studies

A notable case study involved the evaluation of this compound in a murine model for its anticancer effects. The study demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.